

Application Notes and Protocols for Studying BUR1 Genetic Interactions in Yeast

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Compound of Interest		
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These application notes provide a comprehensive guide to utilizing specific Saccharomyces cerevisiae strains and protocols for the investigation of genetic interactions involving the cyclin-dependent kinase, **BUR1**. Understanding these interactions is crucial for elucidating the intricate network of transcriptional regulation and its impact on cellular processes, offering potential avenues for therapeutic intervention.

Introduction to BUR1 and its Genetic Interactions

BUR1, in conjunction with its cyclin partner BUR2, forms a key cyclin-dependent kinase (CDK) complex in yeast that plays a critical role in the elongation phase of transcription by RNA Polymerase II (Pol II).[1][2] It is considered a homolog of the mammalian Cdk9.[1][2] The **Bur1**/Bur2 complex is recruited to actively transcribing genes and is involved in the phosphorylation of several substrates, including the C-terminal domain (CTD) of the largest subunit of Pol II (Rpb1) and the transcription elongation factor Spt5.[1] These phosphorylation events are crucial for efficient transcription elongation and coupling transcription to chromatin modification.

Genetic interaction studies, particularly synthetic genetic array (SGA) analysis, have been instrumental in uncovering the functional relationships between **BUR1** and other genes. Mutations in **BUR1** often lead to sensitivity to drugs that affect transcription, such as 6-azauracil (6AU) and mycophenolic acid (MPA), and exhibit synthetic lethality or sickness with mutations in other elongation factors like CTK1 and SPT5. These genetic interactions highlight



the collaborative nature of the transcription machinery and provide a powerful tool for dissecting its function.

Yeast Strains for Studying BUR1 Genetic Interactions

A variety of Saccharomyces cerevisiae strains carrying different **bur1** alleles have been developed and utilized to study its genetic interactions. These strains often exhibit conditional phenotypes, such as temperature sensitivity, or sensitivity to specific drugs, which are essential for genetic screens.

Table 1: Key Yeast Strains and Alleles for BUR1 Genetic Interaction Studies



Allele/Strain	Genotype/Mutation Details	Key Phenotypes & Applications	Reference
bur1-2	Specific point mutation not detailed in the provided context.	Sensitive to 6- azauracil (6AU); Exhibits genetic interactions with mutant alleles of elongation factors TFIIS (PPR2), FCP1, CTK1, and SPT5.	
bur1-23	Specific point mutation not detailed in the provided context.	Reduced in vitro kinase activity; Used in Chromatin Immunoprecipitation (ChIP) to show reduced Pol II occupancy at the 3' end of genes.	
bur1-107	Hypomorphic allele.	Alleviates hydroxyurea (HU) sensitivity in mec1 and rad53 checkpoint mutants; Delays G1- to-S phase transition.	•
bur1-267	Specific point mutation not detailed in the provided context.	Severe defect in cell cycle progression from G1 phase; High sensitivity to rapamycin.	·



BUR1-as	Analog-sensitive allele.	Can be specifically inhibited by a chemical inhibitor; Used to identify direct substrates of Bur1 kinase, such as Spt5.
bur1∆ set2∆	Double deletion mutant.	Rescues cell growth defects of bur1Δ but not the short telomere phenotype, indicating a role for BUR1 in telomere regulation independent of histone modification.
bur2Δ set2Δ	Double deletion mutant.	Similar to bur1Δ set2Δ, rescues growth but not telomere length defects; Shows reduced TLC1 RNA levels.

Experimental Protocols Synthetic Genetic Array (SGA) Analysis

SGA is a high-throughput method to systematically screen for genetic interactions by crossing a query mutation (e.g., a **bur1** allele) to an array of deletion mutants covering the entire viable yeast genome.

Protocol for SGA with a **bur1** Query Strain:

- Strain Preparation:
 - Construct a query strain containing the **bur1** mutation of interest (e.g., **bur1**-107) in a specific genetic background suitable for SGA (e.g., MATα). The strain should carry selectable markers compatible with the SGA methodology.



 Obtain the yeast deletion mutant array (DMA), which consists of thousands of MATa strains, each with a deletion in a single non-essential gene.

Mating:

- Using a robotic pinning tool, pin the query strain onto a lawn of the DMA on a YPD plate.
- Incubate at 30°C for one day to allow mating and the formation of diploid cells.

Diploid Selection:

- Replica-plate the mated cells onto a medium that selects for diploid cells (e.g., containing markers present in both parent strains).
- Incubate at 30°C for one to two days.

Sporulation:

- Replica-plate the diploid cells onto a nitrogen-limited medium to induce sporulation.
- Incubate at 22-25°C for five to seven days.
- Haploid Selection and Double Mutant Generation:
 - Perform a series of replica-plating steps on media that select for haploid cells containing both the query mutation and the deletion mutation. This typically involves selecting for specific mating types and auxotrophic markers.

Phenotypic Analysis:

- Image the final plates containing the double mutants.
- Use colony size as a proxy for fitness to quantitatively assess genetic interactions. A smaller-than-expected colony size for a double mutant indicates a negative genetic interaction (synthetic sickness or lethality), while a larger colony size suggests a positive interaction.

Data Analysis:



- Normalize the colony size data to account for variations in growth rates of the single mutants.
- Calculate a genetic interaction score (e.g., the SGA score) to identify significant positive and negative interactions.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the in vivo association of **Bur1** or other proteins with specific genomic regions, such as actively transcribed genes.

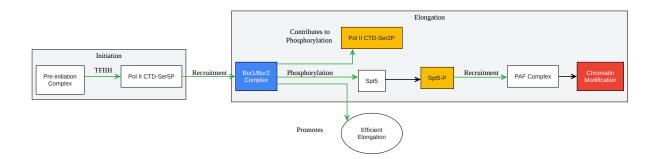
Protocol for ChIP in bur1 Mutant Strains:

- · Cell Culture and Cross-linking:
 - Grow wild-type and bur1 mutant (e.g., bur1-23) yeast cultures to mid-log phase.
 - If studying a temperature-sensitive allele, shift the culture to the non-permissive temperature for a defined period.
 - Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA.
 - Quench the cross-linking reaction with glycine.
- Cell Lysis and Chromatin Shearing:
 - Harvest the cells and wash them.
 - Lyse the cells using mechanical disruption (e.g., bead beating) in lysis buffer.
 - Sonciate the chromatin to shear the DNA into fragments of 200-500 base pairs.
- Immunoprecipitation:
 - Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-Bur1, anti-Rpb1).
 - Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.



- Wash the beads to remove non-specific binding.
- · Elution and Reverse Cross-linking:
 - Elute the protein-DNA complexes from the beads.
 - Reverse the formaldehyde cross-links by incubating at 65°C overnight.
 - Treat with RNase A and Proteinase K to remove RNA and protein.
- DNA Purification and Analysis:
 - Purify the DNA using a standard DNA purification kit.
 - Use quantitative PCR (qPCR) with primers specific to different gene regions (e.g., promoter, 5' ORF, 3' ORF) to determine the relative enrichment of the target protein at these locations.

Visualizations Signaling Pathway of BUR1 in Transcription Elongation





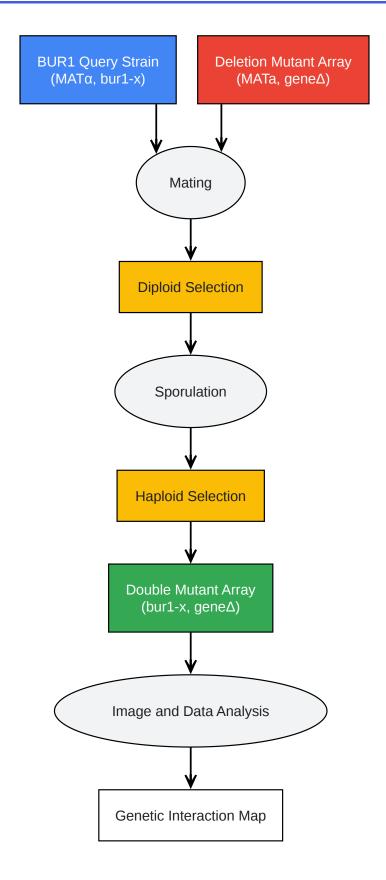


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Caption: **BUR1**'s role in the transcription elongation pathway.

Experimental Workflow for Synthetic Genetic Array (SGA) Analysis





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Caption: Workflow for identifying **BUR1** genetic interactions via SGA.



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References

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- 2. Bur1 kinase is required for efficient transcription elongation by RNA polymerase II -PubMed [pubmed.ncbi.nlm.nih.gov]
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